Fmoc-Nle(6-OMe)-OH

Description

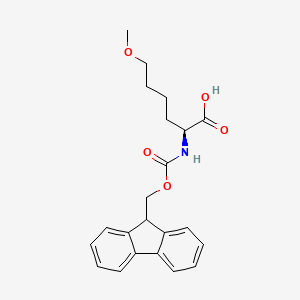

Fmoc-Nle(6-OMe)-OH is a protected norleucine derivative used in solid-phase peptide synthesis (SPPS). The compound features a 9-fluorenylmethyloxycarbonyl (Fmoc) group protecting the α-amino moiety and a methoxy (-OMe) group at the 6th position of the norleucine side chain. Norleucine, a non-proteinogenic amino acid, mimics leucine but lacks branching in its side chain, offering structural flexibility. The 6-OMe modification introduces steric and electronic effects that influence peptide stability, solubility, and conformational behavior during synthesis . This derivative is particularly valuable in designing peptides requiring controlled side-chain interactions or resistance to enzymatic degradation.

Properties

Molecular Formula |

C22H25NO5 |

|---|---|

Molecular Weight |

383.4 g/mol |

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-methoxyhexanoic acid |

InChI |

InChI=1S/C22H25NO5/c1-27-13-7-6-12-20(21(24)25)23-22(26)28-14-19-17-10-4-2-8-15(17)16-9-3-5-11-18(16)19/h2-5,8-11,19-20H,6-7,12-14H2,1H3,(H,23,26)(H,24,25)/t20-/m0/s1 |

InChI Key |

SZVCCXWZGUMMEI-FQEVSTJZSA-N |

Isomeric SMILES |

COCCCC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Canonical SMILES |

COCCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-Nle(6-OMe)-OH typically involves the following steps:

Protection of the Amino Group: The amino group of norleucine is protected using the Fmoc group. This is usually achieved by reacting norleucine with Fmoc-Cl in the presence of a base like sodium carbonate.

Methoxylation: The methoxy group is introduced at the 6th position through a selective methylation reaction. This can be done using methyl iodide in the presence of a base.

Industrial Production Methods: Industrial production methods for this compound would involve scaling up the laboratory synthesis procedures, ensuring high purity and yield through optimized reaction conditions and purification techniques.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: Fmoc-Nle(6-OMe)-OH can undergo oxidation reactions, particularly at the methoxy group.

Reduction: The compound can be reduced under specific conditions, although this is less common.

Substitution: The Fmoc group can be removed through a substitution reaction using a base like piperidine.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide or other oxidizing agents.

Reduction: Reagents like lithium aluminum hydride.

Substitution: Piperidine in dimethylformamide (DMF) is commonly used to remove the Fmoc group.

Major Products Formed:

Oxidation: Oxidized derivatives of this compound.

Reduction: Reduced forms of the compound.

Substitution: Norleucine derivatives without the Fmoc group.

Scientific Research Applications

Chemistry:

- Used in peptide synthesis as a protected amino acid.

- Serves as a building block for complex organic molecules.

Biology:

- Utilized in the study of protein structure and function.

- Helps in the synthesis of peptide-based drugs.

Medicine:

- Potential use in the development of therapeutic peptides.

- Investigated for its role in drug delivery systems.

Industry:

- Employed in the production of synthetic peptides for research and pharmaceutical applications.

Mechanism of Action

Mechanism:

- The Fmoc group protects the amino group during peptide synthesis, preventing unwanted reactions.

- The methoxy group at the 6th position can influence the compound’s reactivity and interactions.

Molecular Targets and Pathways:

- Targets specific amino acid sequences in peptide synthesis.

- Involved in pathways related to protein synthesis and modification.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

The following table highlights key structural distinctions between Fmoc-Nle(6-OMe)-OH and related compounds:

Key Observations:

- The methoxy group in this compound provides steric shielding and chemical stability compared to the hydroxyl group in Fmoc-Nle(6-OH)-OH, which is more reactive and susceptible to oxidation .

- The phosphate ester in Fmoc-Nle(OPO(OH)(OBn))-OH adds a charged moiety, altering solubility and mimicking post-translational modifications .

- The azide in Fmoc-Nle(εN3)-OH facilitates site-specific conjugation via click chemistry, a feature absent in the methoxy variant .

Stability and Reactivity

- This compound : The methoxy group reduces nucleophilicity, minimizing undesired side reactions during SPPS. Its stability in basic conditions aligns with Fmoc deprotection protocols (e.g., piperidine treatment) .

- Fmoc-Nle(εN3)-OH : The azide group requires inert atmospheres (e.g., Ar) to prevent degradation and enables Cu(I)-catalyzed cycloadditions for peptide stapling .

- Fmoc-Nle(OPO(OH)(OBn))-OH : Acid-labile benzyl (Bn) protection necessitates mild cleavage conditions (e.g., TFA/water) to preserve the phosphate group .

Research Findings and Trends

- Steric Effects : Methoxy-substituted residues like this compound reduce backbone flexibility, as observed in molecular dynamics simulations of analogous 6-OMe coumarin derivatives .

- Conjugation Efficiency: Azide-functionalized norleucine achieves near-quantitative cyclization yields (e.g., 95% for triazole-stapled peptides) , whereas methoxy variants prioritize structural integrity over reactivity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.